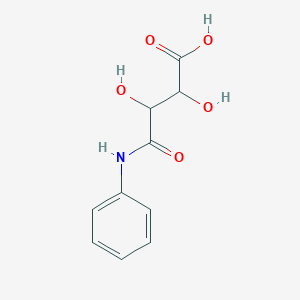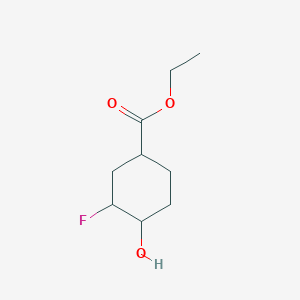
Tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group, a 4-chloro-2-cyanophenyl group, and a carboxylate group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chloro-2-cyanophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 4-chloro-2-cyanophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters such as temperature, pressure, and pH are optimized to ensure high yield and purity of the product. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
Tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Serves as an intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the 4-chloro-2-cyanophenyl group enhances its binding affinity and specificity towards certain biological targets. The piperidine ring provides structural stability, while the tert-butyl ester group influences its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate is unique due to the presence of the 4-chloro-2-cyanophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and enhances its utility in various applications.
特性
分子式 |
C17H21ClN2O2 |
|---|---|
分子量 |
320.8 g/mol |
IUPAC名 |
tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21ClN2O2/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)15-5-4-14(18)10-13(15)11-19/h4-5,10,12H,6-9H2,1-3H3 |
InChIキー |
VZVBKYPQUFNZPR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one](/img/structure/B15127929.png)

![rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis](/img/structure/B15127939.png)
![3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15127945.png)

![2-[(1S)-1-azidopropyl]pyridine](/img/structure/B15127951.png)




![6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one](/img/structure/B15127997.png)
![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B15127998.png)


